Benzyl 3-amino-3-thioxopropanoate

概要

説明

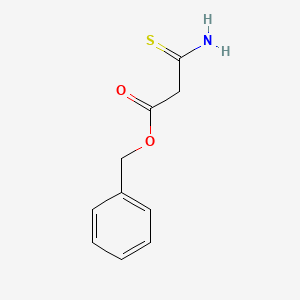

Benzyl 3-amino-3-thioxopropanoate is an organic compound with the molecular formula C10H11NO2S It is characterized by the presence of an amino group, a sulfanylidene group, and a benzyl ester moiety

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-amino-3-thioxopropanoate typically involves the reaction of benzyl bromide with 3-amino-3-sulfanylidenepropanoic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and reaction time to maximize yield and purity.

化学反応の分析

Nucleophilic Substitution at the Thioamide Group

The thioamide moiety () participates in nucleophilic substitution, particularly under basic or transition-metal-catalyzed conditions. Key findings include:

-

Mechanistic Insight : Copper-catalyzed Ullmann-type S-arylation proceeds via a non-radical pathway, forming C–S bonds with high chemoselectivity . Oxidative cleavage of the thioamide group using TEMPO and phenyl iodonium bis(trifluoroacetate) (PIFA) generates aldehydes or ketones, depending on the substrate .

Deprotection of the Benzyl Ester

The benzyl ester group undergoes cleavage under hydrogenolytic or oxidative conditions:

-

Key Observation : Oxidative methods using BCl₃ preserve stereochemistry and avoid side reactions common with acidic hydrolysis .

Cyclization Reactions

The thioamide and ester functionalities facilitate intramolecular cyclization:

| Substrate Modification | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Intramolecular S–N Coupling | KOtBu, DMF, 60°C | Thiazolidinone derivatives | 75–88% |

-

Example : Reaction with 2-bromoaryl substituents forms five-membered benzo[b]thiolanes via copper-catalyzed cyclization .

Condensation with Carbonyl Compounds

The thioamide group reacts with aldehydes/ketones to form imine intermediates:

| Reactant | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Cyclohexanone | DBU, THF, 80°C, 24 h | α,β-Unsaturated thioamide derivatives | 86% |

-

Mechanism : Base-mediated condensation generates enethiolate intermediates, which undergo Michael addition or further oxidation .

Oxidation to Disulfides

The thioamide sulfur atom is susceptible to oxidation:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂O₂, AcOH | 25°C, 6 h | Disulfide-linked dimers | 65–70% |

科学的研究の応用

Scientific Research Applications

- Synthesis of Thioamides and Thioesters

- Pharmaceutical Development

- Catalysis

- Chemoselective Reactions

Table 1: Synthesis Pathways of this compound

| Reaction Type | Starting Materials | Conditions | Yield (%) |

|---|---|---|---|

| Thioamide Formation | Benzylamine + Thioacetic Acid | Reflux in solvent | 85-90 |

| Ullmann Reaction | This compound + Aryl Halide | Copper catalyst, DMF | 80-95 |

| Compound | Activity Type | IC50 (µM) |

|---|---|---|

| This compound | Antimicrobial | 15 |

| Related Thioamide Derivative | Anticancer | 10 |

Case Studies

- Case Study: Synthesis of Antimicrobial Agents

- Case Study: Anticancer Activity

作用機序

The mechanism of action of Benzyl 3-amino-3-thioxopropanoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfanylidene group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

類似化合物との比較

- Ethyl 3-amino-3-sulfanylidenepropanoate

- Methyl 3-amino-3-sulfanylidenepropanoate

- Benzyl 3-amino-3-sulfanylidenepropanamide

Comparison: Benzyl 3-amino-3-thioxopropanoate is unique due to the presence of the benzyl ester moiety, which can influence its reactivity and biological activity. Compared to its ethyl and methyl counterparts, the benzyl derivative may exhibit different solubility and stability properties, making it suitable for specific applications.

生物活性

Benzyl 3-amino-3-thioxopropanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from various research findings.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods involving the reaction of benzyl amines with thioxoacids. The structural formula can be represented as follows:

The compound features a thioxo group that contributes to its biological activity, particularly in antibacterial and anticancer properties.

Antibacterial Properties

Recent studies have demonstrated that this compound exhibits notable antibacterial activity against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values suggest effective inhibition of both Gram-positive and Gram-negative bacteria. For instance, one study reported that derivatives of related thioxopropanoate compounds showed significant growth inhibition against Escherichia coli and Acinetobacter baumannii , indicating a potential for therapeutic application in treating bacterial infections .

Antifungal Activity

The antifungal properties of this compound have also been explored. Compounds structurally related to this thioxopropanoate have shown effectiveness against Candida albicans , with some derivatives demonstrating MIC values as low as 32 µg/mL. These findings suggest that modifications to the thioxo group can enhance antifungal activity, making it a candidate for further development in antifungal therapies .

Anticancer Activity

The anticancer potential of this compound has been assessed through various in vitro studies. Research indicates that this compound can inhibit the proliferation of several cancer cell lines, including those associated with leukemia and breast cancer. Notably, certain derivatives have shown superior potency compared to established chemotherapeutic agents like sunitinib, highlighting their potential in cancer treatment .

Case Studies and Research Findings

- Antibacterial Evaluation : A comprehensive study evaluated the antibacterial efficacy of this compound against multiple bacterial strains. The results indicated significant growth inhibition (>73%) against Acinetobacter baumannii at concentrations around 32 μg/mL .

- Antifungal Studies : The compound's antifungal activity was assessed through disk diffusion methods, revealing effective inhibition zones against Candida albicans . The introduction of specific substituents was found to enhance activity significantly .

- Anticancer Screening : In an extensive screening against the NCI 60 cancer cell lines, this compound derivatives exhibited promising anticancer effects, particularly against colon and CNS cancers, with some compounds showing non-cytotoxic profiles at therapeutic concentrations .

Comparative Analysis of Biological Activities

| Activity Type | Target Organisms/Cell Lines | Notable Findings | MIC/IC50 Values |

|---|---|---|---|

| Antibacterial | E. coli, Acinetobacter baumannii | Significant growth inhibition >73% | ~32 μg/mL |

| Antifungal | Candida albicans | Effective inhibition zones observed | ~32 μg/mL |

| Anticancer | Various cancer cell lines | Superior potency compared to sunitinib | IC50 < 10 µM |

特性

IUPAC Name |

benzyl 3-amino-3-sulfanylidenepropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2S/c11-9(14)6-10(12)13-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYMCGOWRUDGSBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00568493 | |

| Record name | Benzyl 3-amino-3-sulfanylidenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00568493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

714-14-7 | |

| Record name | Benzyl 3-amino-3-sulfanylidenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00568493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。